Cas no 27503-33-9 (Physalin C)

Physalin C structure
Physalin C structure
Product Name:Physalin C
CAS No:27503-33-9
MF:C28H30O9
MW:510.5324
CID:287865
PubChem ID:23597327
Update Time:2024-10-30

Physalin C Chemical and Physical Properties

Names and Identifiers

    • 1,17:2,6-Dimethano-8H-naphtho[1,2-f]furo[3,4-b:2,3-c']bisoxocin-4,8,11,19(1H,8aH)-tetrone,2,3,6,6a,9,10,10a,10b,14,16,16a,17-dodecahydro-8a,17-dihydroxy-2,6a,10b-trimethyl-3-methylene-,(1S,2S,6R,6aS,8aR,10aS,10bR,16aR,17R,18aR)-
    • (16β,22R)-14α,17-Epoxy-13,14,20,22-tetrahydroxy-1,15-dioxo-16,24-cyclo-13,14-secoergosta-2,5,25(27)-triene-18,26-dioic acid 18,20:26,22-dilactone
    • 1,17:2,6-Dimethano-8H-naphtho[1,2-f]furo[3,4-b:2,3-c']bisoxocin-4,8,11,19(1H,8aH)-tetrone,2,3,6,6a,9,10,10a,10b,14,16,16a,17-
    • 1,17:2,6-Dimethano-8H-naphtho[1,2-f]furo[3,4-b:2,3-c']bisoxocin-4,8,11,19(1H,8aH)-tetrone,2,3,6,6a,9,10,10a,10b,14,16,16a,17-dodecahydro-8a,17-dihydroxy-2,6a,10b-trimethyl-3-methylene-,(1S,2S,6R,6aS,8
    • 1,17:2,6-Dimethano-8H-naphtho[1,2-f]furo[3,4-b:2,3-c']bisoxocin-4,8,11,19(1H,8aH)-tetrone,2,3,6,6a,9,10,10a,10b,14,16,16a,17-dodecahydro-8a,17-d
    • 16,24-Cyclo-13,14-secoergosta-2,5,25(27)-triene-18,26-dioicacid, 14,17-epoxy-13,14,20,22-tetrahydroxy-1,15-dioxo-, g-lactone d-lactone, (14a,16b,22a)-
    • 16a,24-Cyclo-13,14-secoergosta-2,5,25(27)-triene-18,26-dioicacid, 14a,17-epoxy-13,14,20,22-tetrahydroxy-1,15-dioxo-,g-lactone d-lactone (8CI)
    • Physalin C
    • CID 101650329
    • (16beta,22R)-14alpha,17-Epoxy-13,14,20,22-tetrahydroxy-1,15-dioxo-16,24-cyclo-13,14-secoergosta-2,5,25(27)-triene-18,26-dioic acid 18,20:26,22-dilactone
    • 5,18-dihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone
    • 27503-33-9
    • (16beta,22R)-14alpha,17-Epoxy-13,14,20,22-tetrahydroxy-1,15-dioxo-16,24-cyclo-13,14-secoergosta-2,5,25(27)-triene-18,26-dioic acid 18,20
    • CHEBI:180767
    • Inchi: 1S/C28H30O9/c1-13-21(31)35-18-12-23(13,2)19-20(30)27(34)16-9-8-14-6-5-7-17(29)24(14,3)15(16)10-11-26(33)22(32)36-25(18,4)28(19,26)37-27/h5,7-8,15-16,18-19,33-34H,1,6,9-12H2,2-4H3
    • InChI Key: OZDVKLAQLVYYJW-UHFFFAOYSA-N
    • SMILES: O1C2(C(C3([H])C4(C([H])([H])[H])C(=C([H])[H])C(=O)OC([H])(C4([H])[H])C4(C([H])([H])[H])C13C(C(=O)O4)(C([H])([H])C([H])([H])C1([H])C3(C(C([H])=C([H])C([H])([H])C3=C([H])C([H])([H])C21[H])=O)C([H])([H])[H])O[H])=O)O[H]

Computed Properties

  • Exact Mass: 510.189
  • Monoisotopic Mass: 510.189
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 0
  • Complexity: 1310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 136
  • XLogP3: 1.1

Experimental Properties

  • Color/Form: Powder
  • Density: 1.49±0.1 g/cm3(Predicted)
  • Melting Point: 274-277°C
  • Boiling Point: 786.5±60.0 °C(Predicted)

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